2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide
Description
The compound 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide features a benzo[d]thiazole moiety linked via an ethyl group to a 1,3,4-oxadiazole ring. A thioether bridge connects the oxadiazole to an acetamide group substituted with a thiophen-2-ylmethyl chain. This structure combines heterocyclic systems known for diverse bioactivities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Properties
IUPAC Name |
2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(thiophen-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S3/c23-15(19-10-12-4-3-9-25-12)11-26-18-22-21-16(24-18)7-8-17-20-13-5-1-2-6-14(13)27-17/h1-6,9H,7-8,10-11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDIBLOKIKTNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC3=NN=C(O3)SCC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide is a complex organic molecule that integrates multiple functional groups, including benzothiazole, oxadiazole, and thiophenes. These structural features suggest potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.
Chemical Structure
The compound can be described using the following structural formula:
This formula indicates the presence of multiple heteroatoms and functional groups that may contribute to its biological activity.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety may inhibit key enzymes involved in metabolic pathways of pathogens. For instance, compounds with similar structures have shown inhibition of mycobacterial enoyl reductase (InhA), crucial for fatty acid biosynthesis in bacteria .
- DNA Intercalation : The benzothiazole component may intercalate into DNA, potentially disrupting replication and transcription processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Compounds similar to this one have been reported to induce oxidative stress in cells, leading to apoptosis in cancerous cells .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties:
- Antibacterial Activity : The compound has shown effectiveness against various bacterial strains. For example, derivatives with similar structures demonstrated MIC values ranging from 1.56 µg/mL against Staphylococcus aureus to higher values against Mycobacterium tuberculosis strains .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1.56 |
| Mycobacterium tuberculosis | 4–8 |
| Bacillus subtilis | 0.78 |
Anticancer Activity
The cytotoxic effects of the compound have been evaluated in vitro against various cancer cell lines:
- MCF-7 Cell Line : A study indicated that compounds with similar structural motifs exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10–20 |
| HeLa | 15–25 |
Case Studies
- Study on Antimicrobial Properties : A recent investigation into oxadiazole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. The most potent compounds showed a high binding affinity to bacterial enzymes crucial for survival .
- Cytotoxicity in Cancer Research : Research conducted on MCF-7 breast cancer cells demonstrated that the compound significantly inhibited cell proliferation through apoptosis induction mechanisms .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a study synthesized a series of oxadiazole derivatives and evaluated their activity against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Antimicrobial Properties
Compounds with benzo[d]thiazole and oxadiazole structures have been noted for their antimicrobial activities. The thioether linkage in this compound enhances its ability to penetrate microbial membranes, making it effective against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that such compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli .
Photoluminescent and Electroluminescent Applications
The compound has been investigated for its photophysical properties. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Research has shown that modifications to the thiophenyl group can enhance its luminescent properties, making it a candidate for further development in electronic applications.
Enzyme Inhibition
The biochemical interactions of this compound reveal its potential as an enzyme inhibitor. It has been shown to bind to specific enzymes involved in oxidative stress pathways, modulating their activity and influencing cellular redox states. This property is particularly relevant in studies focused on diseases characterized by oxidative stress, such as neurodegenerative disorders .
Cell Signaling Modulation
In cellular studies, the compound has been observed to influence signaling pathways related to apoptosis and cell proliferation. Its interaction with cellular receptors alters downstream signaling cascades, which could be leveraged for therapeutic strategies targeting cancer and other proliferative diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
Key analogs and their modifications are summarized below:
Anticancer Activity
- Target Compound: Not explicitly tested in evidence, but benzo[d]thiazole and oxadiazole moieties are associated with anticancer properties (e.g., ’s indole-oxadiazole derivatives showed cytotoxicity) .
- Analog 2a–i : Exhibited moderate to strong anticancer activity against MCF-7 and A549 cell lines, with IC₅₀ values ranging from 12–45 μM .
Anti-inflammatory and Analgesic Activity
- Benzothiazole-thioacetamides (5d, 5e) : Compound 5d (anti-inflammatory) and 5e (analgesic) showed superior efficacy in rodent models, with ED₅₀ values of 18 mg/kg and 22 mg/kg, respectively .
Enzyme Inhibition
Key Research Findings
Bioactivity Correlation : The ethyl linker in the target compound may enhance membrane permeability compared to direct heterocyclic linkages in analogs .
Thiophene vs. Benzothiazole : The thiophen-2-ylmethyl group could improve selectivity for neurological targets over the benzothiazole-containing anti-inflammatory analogs .
Thiadiazole vs. Oxadiazole : Thiadiazole-containing analogs (e.g., 4d) often exhibit higher metabolic stability but lower solubility than oxadiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
